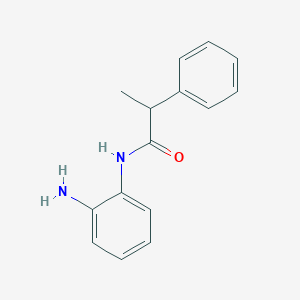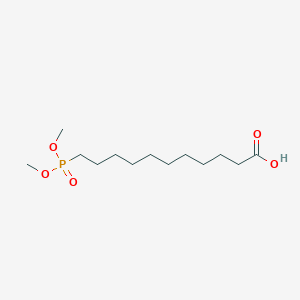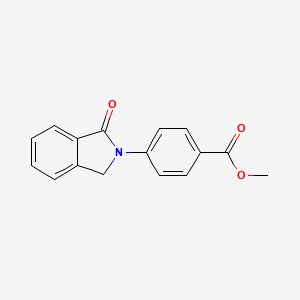
Methyl 4-(1-oxoisoindolin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-oxoisoindolin-2-yl)benzoate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . It is a colorless solid with a melting point ranging from 217 to 221 °C . This compound is known for its unique structure, which includes an isoindolinone core fused with a benzene ring, making it an important heterocyclic compound in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(1-oxoisoindolin-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . This method provides good isolated yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as flash chromatography on silica gel .
化学反応の分析
Types of Reactions
Methyl 4-(1-oxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 4-(1-oxoisoindolin-2-yl)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 4-(1-oxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound has a similar isoindolinone core but differs in its substituents and overall structure.
4-(1-oxoisoindolin-2-yl)benzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 4-(1-oxoisoindolin-2-yl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its isoindolinone core is a key feature that distinguishes it from other similar compounds .
特性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
methyl 4-(3-oxo-1H-isoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3 |
InChIキー |
FCANVCFMQOWSCK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


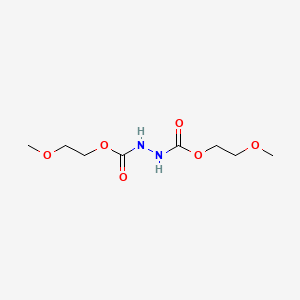
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)


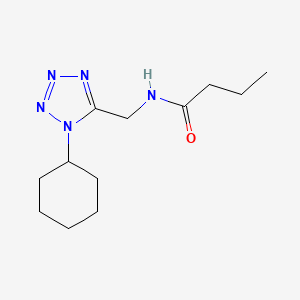
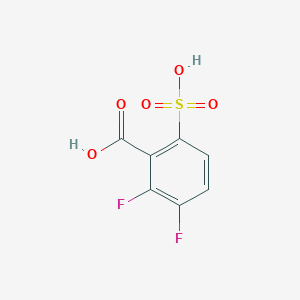
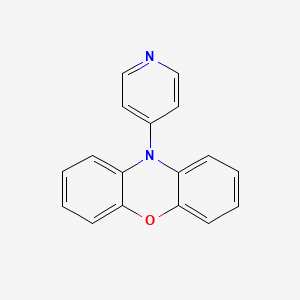


![[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)](/img/structure/B14127239.png)
![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)
